Proguanil-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16ClN5 |

|---|---|

Molecular Weight |

257.75 g/mol |

IUPAC Name |

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine |

InChI |

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i3D,4D,5D,6D |

InChI Key |

SSOLNOMRVKKSON-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Proguanil-d4: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of Proguanil-d4, a deuterated analog of the antimalarial drug Proguanil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Chemical Structure and Identification

This compound is a synthetic biguanide derivative, structurally similar to Proguanil, with four deuterium atoms incorporated into its structure. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic and metabolic studies.

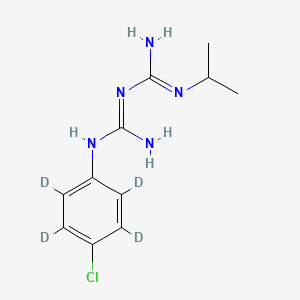

Chemical Structure of this compound:

(A 2D chemical structure image would be placed here in a final document)

Table 1: Chemical Identification of Proguanil and this compound

| Identifier | Proguanil | This compound |

| IUPAC Name | 1-(4-chlorophenyl)-5-(propan-2-yl)biguanide | 1-(4-chlorophenyl)-5-(propan-2-yl-d4)biguanide |

| Chemical Formula | C₁₁H₁₆ClN₅[1] | C₁₁H₁₂D₄ClN₅[2][3] |

| Molecular Weight | 253.73 g/mol [1] | 257.77 g/mol |

| CAS Number | 500-92-5[4] | 1189805-15-9[3] |

| Synonyms | Chlorguanide, Chloroguanide[4] | Deuterated Proguanil |

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Proguanil, with minor differences attributable to the isotopic labeling.

Table 2: Physicochemical Properties of Proguanil and this compound

| Property | Proguanil | This compound |

| Physical State | Solid[5] | Solid |

| Melting Point | 129-131 °C[5] | Not explicitly available, expected to be similar to Proguanil. |

| Solubility | Sparingly soluble in water. Soluble in ethanol, DMSO, and dimethyl formamide.[6] | Expected to have similar solubility to Proguanil. |

| pKa | Strong basic compound[7] | Expected to be a strong basic compound. |

| LogP | 1.63 | Expected to be similar to Proguanil. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and purity of this compound. The presence of four deuterium atoms results in a molecular ion peak that is 4 m/z units higher than that of unlabeled Proguanil.

Table 3: Mass Spectrometry Data for Proguanil

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| Positive ESI | 254.1 | 170.1, 128.1, 113.1 |

Note: The fragmentation pattern for this compound would show corresponding shifts in the mass of the fragments containing the deuterated isopropyl group.

Experimental Protocols

Synthesis of Proguanil

A general synthesis for Proguanil involves the reaction of 4-chlorophenyl dicyandiamide with isopropylamine.[8][9]

Reaction Scheme:

Synthesis of Proguanil

Materials:

-

4-chlorophenyl dicyandiamide

-

Isopropylamine

-

Suitable solvent (e.g., ethanol/water mixture)[8]

-

Copper sulfate (catalyst)[8]

Procedure:

-

Dissolve 4-chlorophenyl dicyandiamide in the solvent system.

-

Add isopropylamine and the copper sulfate catalyst.

-

Reflux the mixture for several hours.

-

After cooling, the product can be precipitated and purified by recrystallization.

Note: The synthesis of this compound would follow a similar procedure, utilizing deuterated isopropylamine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of Proguanil and its metabolites in biological matrices.

Table 4: Example HPLC Method for Proguanil Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[10] |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or ammonium acetate)[10][11] |

| Flow Rate | 1.0 - 1.5 mL/min[10][11] |

| Detection | UV at ~254 nm[12] |

| Injection Volume | 20 µL |

| Run Time | ~10-15 minutes |

This compound, being an internal standard, would be added to samples before extraction and analysis. Its retention time would be very similar to that of Proguanil.

Metabolic Pathway and Mechanism of Action

Proguanil is a prodrug that requires metabolic activation to exert its antimalarial effect.

Metabolic Activation

Proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil.[1][13]

Metabolic Conversion of Proguanil

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Cycloguanil, the active metabolite, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[1][14] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids.[15][16][17][18][19] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair in the parasite, leading to its death.[19]

Mechanism of DHFR Inhibition

Conclusion

This compound serves as an essential tool for the accurate quantification of Proguanil in biological samples, facilitating detailed pharmacokinetic and metabolic research. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which is readily detectable by mass spectrometry. Understanding the metabolic activation of Proguanil to cycloguanil and its subsequent inhibition of parasitic DHFR is fundamental to comprehending its antimalarial efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this important compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Human Metabolome Database: Showing metabocard for Proguanil (HMDB0015263) [hmdb.ca]

- 8. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

- 13. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 15. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 17. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 19. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Proguanil-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Proguanil-d4 as an internal standard in the quantitative bioanalysis of the antimalarial drug proguanil. The principles of isotopic dilution, experimental methodologies, and data interpretation are discussed to provide a comprehensive resource for researchers in the field.

The Antimalarial Proguanil: A Dual Mechanism of Action

Proguanil is a prodrug that undergoes biotransformation to its active metabolite, cycloguanil.[1] The therapeutic efficacy of proguanil, particularly in combination with atovaquone, is attributed to a dual mechanism of action that targets different pathways in the malaria parasite, Plasmodium falciparum.

1.1. Inhibition of Dihydrofolate Reductase by Cycloguanil

The primary and well-established mechanism of action involves the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR) by cycloguanil.[2] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair, ultimately preventing the replication and proliferation of the parasite.[2]

1.2. Synergistic Action of Proguanil with Atovaquone

In addition to the action of its metabolite, proguanil itself exhibits a synergistic effect when co-administered with atovaquone.[3] Proguanil enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite.[3] This disruption of mitochondrial function provides a secondary mechanism to eliminate the parasite and is a key factor in the efficacy of the atovaquone-proguanil combination therapy, even in regions with resistance to DHFR inhibitors.[1]

The metabolic conversion of proguanil to its active and inactive metabolites is a critical consideration in pharmacokinetic studies. The diagram below illustrates this pathway.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. This compound, a deuterated analog of proguanil, serves as an ideal internal standard for this purpose.

2.1. Principle of Isotopic Dilution

The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the biological sample (e.g., plasma, blood, or urine) before sample preparation. Because this compound is chemically identical to proguanil, it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and variability in instrument response.

The mass spectrometer can differentiate between the analyte (proguanil) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process are normalized, leading to highly accurate and precise quantification.

Experimental Protocol for Proguanil Quantification using this compound

The following is a representative experimental protocol for the quantification of proguanil in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[4][5][6]

3.1. Materials and Reagents

-

Proguanil hydrochloride reference standard

-

This compound hydrochloride internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linearly increase to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-5.0 min: Re-equilibrate at 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.4. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Proguanil: Q1: m/z 254.1 -> Q3: m/z 198.1

-

This compound: Q1: m/z 258.1 -> Q3: m/z 202.1

-

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized during method development.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

The following diagram illustrates the general workflow for a bioanalytical method using this compound as an internal standard.

Data Presentation and Interpretation

A robust and reliable bioanalytical method requires thorough validation. The following tables summarize typical quantitative data for the analysis of proguanil, demonstrating the performance characteristics of such methods. While not all of these studies used this compound specifically, they provide a strong indication of the expected performance.

Table 1: Recovery and Matrix Effect

| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |

| Proguanil | Human Plasma | Solid-Phase Extraction | 82 - 104 | Not Reported | [4] |

| Proguanil | Rat Plasma | Protein Precipitation | > 73 | Not Reported | [5] |

Recovery assesses the efficiency of the extraction process, while the matrix effect quantifies the influence of co-eluting endogenous components on the ionization of the analyte. An ideal internal standard like this compound co-elutes with proguanil and experiences a similar matrix effect, thus correcting for this potential source of error.

Table 2: Precision and Accuracy

| Analyte | Matrix | Internal Standard | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |

| Proguanil | Human Plasma | Riluzole | < 9.19 | < 2.54 | Within ±15% | [6] |

| Proguanil | Rat Plasma | Chlorproguanil | < 12 | < 12 | Within ±5% | [5] |

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. The use of a deuterated internal standard significantly improves both precision and accuracy.

Conclusion

This compound is an essential tool for the accurate and precise quantification of proguanil in biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotopic dilution, where its chemical similarity to the analyte allows for the correction of analytical variability. The use of this compound in a well-validated LC-MS/MS method, following a detailed experimental protocol, enables researchers and drug development professionals to obtain high-quality pharmacokinetic data, which is fundamental to understanding the efficacy and safety of this important antimalarial drug.

References

- 1. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and Isotopic Labeling of Proguanil-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Proguanil and a detailed, proposed methodology for the isotopic labeling of Proguanil to yield Proguanil-d4. This document is intended for an audience with a professional background in organic chemistry and pharmaceutical sciences.

Introduction

Proguanil is an antimalarial agent that functions as a prodrug, metabolized in the body to its active form, cycloguanil. Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor, disrupting the folic acid pathway in the malaria parasite and thereby inhibiting its growth and reproduction. Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The incorporation of deuterium at specific positions in the molecule allows for its differentiation from the unlabeled drug by mass spectrometry without significantly altering its chemical properties.

This guide outlines a plausible and scientifically supported synthetic route to this compound, commencing with the preparation of a key deuterated intermediate, 4-chloroaniline-d4.

Synthesis of Proguanil (Unlabeled)

The standard synthesis of Proguanil involves a two-step process starting from 4-chloroaniline.

Step 1: Synthesis of 1-(4-chlorophenyl)dicyandiamide

The initial step is the reaction of 4-chloroaniline with sodium dicyanamide in the presence of hydrochloric acid.

Step 2: Synthesis of Proguanil

1-(4-chlorophenyl)dicyandiamide is then reacted with isopropylamine, typically in the presence of a copper sulfate catalyst, to yield Proguanil.

Proposed Synthesis of this compound

The proposed synthesis of this compound leverages the established synthesis of Proguanil, utilizing a deuterated starting material, 4-chloroaniline-d4. The four deuterium atoms are incorporated into the aromatic ring of the 4-chloroaniline molecule.

Synthesis of 4-chloroaniline-d4

A robust method for the synthesis of 4-chloroaniline-d4 involves a two-step process starting from 4-nitrochlorobenzene:

Step 1: Silver-Catalyzed Hydrogen-Isotope Exchange of 4-Nitrochlorobenzene

Recent literature has demonstrated an efficient silver-catalyzed hydrogen-isotope exchange method to produce deuterated nitroaromatics using D₂O as the deuterium source. This method can be applied to synthesize 4-nitrochlorobenzene-d4 with high deuterium incorporation.[1]

Experimental Protocol: Synthesis of 4-Nitrochlorobenzene-d4 [1]

-

To a reaction vessel, add 4-nitrochlorobenzene (1.0 mmol), Ag₂O (0.1 mmol), and D₂O (2.0 mL).

-

The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated period (e.g., 12 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-nitrochlorobenzene-d4.

Step 2: Reduction of 4-Nitrochlorobenzene-d4 to 4-chloroaniline-d4

The resulting 4-nitrochlorobenzene-d4 can be reduced to 4-chloroaniline-d4 using standard reduction methods, such as catalytic hydrogenation with Raney nickel or using iron powder in the presence of an acid.[2][3]

Experimental Protocol: Reduction of 4-Nitrochlorobenzene-d4

-

In a hydrogenation vessel, dissolve 4-nitrochlorobenzene-d4 (1.0 mmol) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of Raney nickel.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a specified temperature and pressure until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-chloroaniline-d4.

Synthesis of this compound from 4-chloroaniline-d4

The deuterated 4-chloroaniline-d4 is then used in the standard Proguanil synthesis pathway.

Step 1: Synthesis of 1-(4-chlorophenyl-d4)dicyandiamide

Experimental Protocol

-

A solution of 4-chloroaniline-d4 (1.0 equiv.) in water and concentrated hydrochloric acid is prepared.

-

This solution is added to a heated solution of sodium dicyanamide (2.0 equiv.) in water.[4]

-

The reaction mixture is heated (e.g., at 80 °C) for several hours (e.g., 24 hours).[4]

-

Upon cooling, the product, 1-(4-chlorophenyl-d4)dicyandiamide, precipitates and is collected by filtration.

Step 2: Synthesis of this compound

Experimental Protocol

-

1-(4-chlorophenyl-d4)dicyandiamide (1.0 equiv.) is dissolved in a mixture of ethanol and water.[4]

-

Copper (II) sulfate is added, followed by isopropylamine (approx. 3.0 equiv.).[4]

-

The mixture is heated to reflux for an extended period (e.g., 20 hours).[4]

-

After cooling, the product is precipitated as the hydrochloride salt by the addition of concentrated hydrochloric acid.

-

The crude this compound hydrochloride is collected by filtration and can be further purified by recrystallization.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 4-Nitrochlorobenzene-d4 [1]

| Parameter | Value |

| Starting Material | 4-Nitrochlorobenzene |

| Deuterium Source | D₂O |

| Catalyst | Ag₂O |

| Yield | 97% |

| Deuterium Incorporation (ortho) | 96% |

| Deuterium Incorporation (meta) | 95% |

Table 2: Expected Quantitative Data for the Synthesis of this compound

| Step | Intermediate/Product | Expected Yield | Expected Purity |

| 1 | 4-chloroaniline-d4 | >90% | >98% |

| 2 | 1-(4-chlorophenyl-d4)dicyandiamide | 80-90% | >95% |

| 3 | This compound HCl | 70-85% | >99% (after purification) |

Note: The data in Table 2 are estimated values based on typical yields for analogous non-deuterated reactions and should be confirmed by experimental results.

Visualizations

Synthetic Pathway for Proguanil

Caption: Synthetic pathway for unlabeled Proguanil.

Proposed Synthetic Pathway for this compound

Caption: Proposed synthetic pathway for this compound.

References

Proguanil-d4: A Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Proguanil-d4, a deuterated analog of the antimalarial drug Proguanil. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis.

This compound is the deuterium-labeled version of Proguanil. It is primarily utilized as an internal standard in quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The inclusion of stable heavy isotopes of hydrogen can also be leveraged to investigate the pharmacokinetic and metabolic profiles of the drug.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings. Data for the non-deuterated parent compound, Proguanil, are included for comparative purposes where specific data for the deuterated analog is not available.

| Property | Value |

| Chemical Name | (1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine |

| Molecular Formula | C₁₁H₁₂D₄ClN₅ |

| Molecular Weight | 257.76 g/mol |

| CAS Number | 1189805-15-9 |

| Appearance | Typically a solid at room temperature |

| Melting Point | ~129-131 °C (for Proguanil)[1][2] |

| LogP | 1.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Solubility | Soluble in DMSO and Ethanol. Sparingly soluble in aqueous buffers.[3] |

Mechanism of Action and Metabolic Pathway

Proguanil is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, cycloguanil.[4] This conversion is primarily mediated by cytochrome P450 enzymes.[3] Cycloguanil functions as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite.[1][5] By inhibiting DHFR, cycloguanil disrupts the synthesis of purines and pyrimidines, which are vital for DNA replication and cell multiplication, ultimately leading to the parasite's death.[1]

Interestingly, Proguanil also exhibits a synergistic antimalarial effect when co-administered with atovaquone, a mitochondrial electron transport inhibitor. This synergy is attributed to the action of Proguanil itself, not its metabolite cycloguanil, and is believed to involve the enhancement of atovaquone's ability to collapse the parasite's mitochondrial membrane potential.[6]

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and quantification of this compound. Below are representative protocols for key experimental procedures.

Melting Point Determination

The melting point of Proguanil (as a proxy for this compound) can be determined using a standard capillary method.[2][7]

-

Sample Preparation : A small amount of the dry, solid sample is introduced into a glass capillary tube, which is sealed at one end.[8] The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

-

Apparatus : A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup is used.[7] The capillary tube containing the sample is placed in the apparatus.

-

Heating : The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Observation : The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1.0°C).[7]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is an ideal internal standard for the quantification of Proguanil and its metabolites in biological matrices. The following is a summary of a validated LC-MS/MS method.[9][10][11]

1. Sample Preparation (Protein Precipitation) [9]

-

To 50 µL of plasma or whole blood, add a known concentration of the internal standard (this compound).

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation [9][11]

-

Column : A reverse-phase column, such as an ethyl-linked phenyl or a C18 column, is typically used.[9][10]

-

Mobile Phase : A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.025% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[11]

-

Flow Rate : A typical flow rate is around 0.6 mL/min.[10]

-

Injection Volume : 20 µL.

3. Mass Spectrometric Detection [9]

-

Ionization Mode : Positive electrospray ionization (ESI+) is used.

-

Detection Mode : Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity.

-

SRM Transitions :

Conclusion

This compound is an indispensable tool for the accurate quantification of Proguanil and its metabolites in complex biological matrices. Its physical and chemical properties are closely aligned with its non-deuterated counterpart, making it an excellent internal standard. The detailed understanding of its characteristics, metabolic pathway, and the application of robust analytical protocols are essential for advancing research in antimalarial drug development and clinical pharmacology.

References

- 1. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nhathuocngocanh.com [nhathuocngocanh.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Proguanil and Cycloguanil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the antimalarial drug proguanil and its active metabolite, cycloguanil. The document delves into the absorption, distribution, metabolism, and excretion (ADME) of these compounds, with a focus on quantitative data, experimental methodologies, and the influence of genetic factors.

Introduction

Proguanil is a biguanide prodrug that exerts its antimalarial effect through its active metabolite, cycloguanil.[1] It is a crucial component of the combination therapy atovaquone/proguanil (Malarone®), widely used for both the prophylaxis and treatment of malaria, particularly against Plasmodium falciparum.[2][3] Understanding the pharmacokinetic profiles of both proguanil and cycloguanil is paramount for optimizing dosing regimens, predicting drug efficacy, and minimizing the risk of adverse events. A key factor influencing proguanil's pharmacokinetics is the genetic polymorphism of the cytochrome P450 enzyme CYP2C19, which is primarily responsible for its metabolic activation.[4][5]

Pharmacokinetic Profile

The pharmacokinetic properties of proguanil and cycloguanil have been extensively studied in various populations. A summary of key pharmacokinetic parameters is presented in the tables below.

Absorption

Proguanil is rapidly and well-absorbed following oral administration.[6] Peak plasma concentrations are typically reached within 2 to 5 hours.[7] The presence of food does not significantly affect the rate or extent of proguanil absorption.[6]

Distribution

Proguanil is approximately 75% bound to plasma proteins.[6] It exhibits a large apparent volume of distribution, indicating extensive tissue distribution.[8] Interestingly, proguanil concentrates in erythrocytes, with whole blood concentrations being about five times higher than plasma concentrations. In contrast, plasma and whole blood concentrations of cycloguanil are similar.[9]

Metabolism

The conversion of proguanil to its active metabolite, cycloguanil, is the most critical step in its mechanism of action. This metabolic activation is primarily catalyzed by the hepatic cytochrome P450 enzyme CYP2C19, with a minor contribution from CYP3A4.[4][10] The genetic polymorphism of CYP2C19 leads to significant inter-individual variability in the formation of cycloguanil. Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), with PMs having significantly lower plasma concentrations of cycloguanil.[11][12] This can have important clinical implications for the prophylactic efficacy of proguanil when used alone.[11] Another metabolite, 4-chlorophenylbiguanide, is also formed.[9]

Figure 1: Metabolic pathway of proguanil.

Excretion

Less than 40% of an oral dose of proguanil is excreted unchanged in the urine. The remainder is eliminated after hepatic transformation, with some metabolites also being excreted renally.[6] The elimination half-life of both proguanil and cycloguanil is approximately 12 to 21 hours in adults.[13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for proguanil and cycloguanil from various studies.

Table 1: Pharmacokinetic Parameters of Proguanil in Healthy Adult Volunteers

| Parameter | Value | Reference |

| Cmax (ng/mL) | 150 - 220 (median 170) | [9] |

| Tmax (h) | 2 - 4 (median 3) | [9] |

| AUC (ng·h/mL) | 3046 ± 313 | [9] |

| Half-life (h) | 16.1 ± 2.9 | [9] |

| Oral Clearance (L/h) | 54.0 - 64.3 | [8] |

| Volume of Distribution (L) | 1629 (in adults >15 years) | [8] |

Table 2: Pharmacokinetic Parameters of Cycloguanil in Healthy Adult Volunteers (following Proguanil Administration)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 12 - 69 (median 41) | [9] |

| Tmax (h) | 5.3 ± 0.9 | [9] |

| AUC (ng·h/mL) | 679 ± 372 | [9] |

| Half-life (h) | ~12 - 21 | [13] |

Table 3: Steady-State Pharmacokinetic Parameters of Proguanil and Cycloguanil (100 mg 12-hourly)

| Compound | Parameter | Value (nmol/L) | Reference |

| Proguanil | Mean Peak Concentration | 1201.6 ± 132.4 | [14] |

| Mean Trough Concentration | 650.0 ± 58.1 | [14] | |

| Cycloguanil | Mean Peak Concentration | 317.0 ± 44.4 | [14] |

| Mean Trough Concentration | 230.8 ± 35.1 | [14] |

Table 4: Pharmacokinetic Parameters of Proguanil in Extensive vs. Poor Metabolizers of S-mephenytoin

| Parameter | Extensive Metabolizers | Poor Metabolizers | Reference |

| Proguanil Half-life (h) | 14.6 ± 3.5 | 20.6 ± 3.1 | [12] |

| Proguanil AUC (µg·h/mL) | 3.68 ± 0.83 | 5.43 ± 1.89 | [12] |

| Cycloguanil Plasma Conc. | Detectable | Undetectable in all subjects | [12] |

Experimental Protocols

The quantification of proguanil and cycloguanil in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed analytical technique.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust method for the extraction of proguanil and its metabolites from plasma, whole blood, and urine involves solid-phase extraction.[15]

-

SPE Cartridge: Cyanopropyl-bonded silica cartridges are often used.

-

Conditioning: The cartridge is typically conditioned with methanol followed by a buffer (e.g., phosphate buffer).

-

Sample Loading: The biological sample (e.g., plasma, urine) is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common sequence includes a weak organic solvent followed by a more polar solvent.

-

Elution: The analytes of interest (proguanil and cycloguanil) are eluted from the cartridge using an appropriate solvent, often a mixture of an organic solvent and an acid.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the HPLC mobile phase for injection.

HPLC Analysis

-

Column: A reversed-phase C18 or a cyanopropyl column is commonly used.[15][16]

-

Mobile Phase: An isocratic mobile phase consisting of an acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer at pH 2.6) is often employed.[15] The inclusion of an ion-pairing agent like sodium dodecyl sulphate can improve chromatographic separation.[16]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[15]

-

Detection: UV detection at a wavelength of 254 nm is suitable for both proguanil and cycloguanil.[16]

-

Internal Standard: An internal standard, such as quinine sulphate, is used to ensure accuracy and precision.[16]

Figure 2: Experimental workflow for pharmacokinetic analysis.

Genotyping for CYP2C19

To investigate the influence of genetic polymorphism on proguanil metabolism, genotyping for CYP2C19 is performed.

-

DNA Extraction: Genomic DNA is extracted from a blood sample.

-

PCR Amplification: The specific regions of the CYP2C19 gene containing the mutations of interest are amplified using the polymerase chain reaction (PCR).

-

Genotype Analysis: The amplified DNA is then analyzed for the presence of specific mutations using techniques such as restriction fragment length polymorphism (RFLP) analysis or TaqMan® drug metabolizing genotyping assays.[17][18]

Conclusion

The pharmacokinetics of proguanil and its active metabolite cycloguanil are well-characterized. Proguanil is efficiently absorbed and extensively metabolized, primarily by the polymorphic enzyme CYP2C19. This genetic variability in metabolism is a critical determinant of cycloguanil exposure and, consequently, the drug's antimalarial efficacy when used as a single agent. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with these important antimalarial compounds. A thorough understanding of their pharmacokinetic properties is essential for the continued effective and safe use of proguanil-containing antimalarial regimens.

References

- 1. Association between CYP2C19 genotype and proguanil oxidative polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Item - Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical relevance of genetic polymorphisms in the human CYP2C subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Population pharmacokinetics of proguanil in patients with acute P. falciparum malaria after combined therapy with atovaquone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro proguanil activation to cycloguanil is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The multiple dose pharmacokinetics of proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic disposition of proguanil in extensive and poor metabolisers of S-mephenytoin 4'-hydroxylation recruited from an Indonesian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atovaquone and Proguanil Hydrochloride Tablets [dailymed.nlm.nih.gov]

- 14. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Association between CYP2C19 genotype and proguanil oxidative polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of genetic variation at the CYP2C19/CYP2C9 locus on pharmacokinetics of chlorcycloguanil in adult Gambians - PMC [pmc.ncbi.nlm.nih.gov]

Proguanil-d4 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Proguanil-d4, a deuterated analog of the antimalarial drug Proguanil. It is intended for researchers, scientists, and professionals in drug development who require a reliable internal standard for pharmacokinetic and metabolic studies. This document outlines suppliers, certificate of analysis data, and relevant experimental protocols.

This compound Suppliers

This compound is available from various chemical suppliers that specialize in stable isotope-labeled compounds for research purposes. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of a comprehensive certificate of analysis, and the supplier's reputation for quality and reliability.

Table 1: Prominent Suppliers of this compound

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Provides detailed product information, including physical and chemical properties. |

| Alfa Chemistry | --INVALID-LINK-- | Lists this compound among its isotope-labeled compounds.[1] |

| Cayman Chemical | --INVALID-LINK-- | Offers Proguanil and its active metabolite, which may be relevant for comparative studies.[2][3] |

Certificate of Analysis: Key Data Points

A Certificate of Analysis (CofA) is a critical document that provides detailed information about the quality and purity of a chemical compound. For this compound, the CofA should include the following key data, which has been compiled from various sources.

Table 2: Typical Certificate of Analysis Data for this compound

| Parameter | Specification | Source |

| Chemical Name | This compound hydrochloride | [4] |

| CAS Number | 1189671-34-8 | [4] |

| Unlabeled CAS | 637-32-1 | [4] |

| Molecular Formula | C11H13D4Cl2N5 | [4] |

| Molecular Weight | 294.22 | [4] |

| Purity | ≥98% | [2] |

| Appearance | A solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[2] | [2] |

| Storage | Store at -20°C for long-term stability.[2] | [2] |

| Application | Used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4] | [4] |

Metabolic Pathway and Mechanism of Action

Proguanil is a prodrug that undergoes metabolic activation to its active form, cycloguanil.[3][4] This conversion is primarily mediated by cytochrome P450 enzymes in the liver.[3] Cycloguanil then acts as a dihydrofolate reductase (DHFR) inhibitor, disrupting the folate pathway in the malaria parasite and thereby inhibiting its growth and replication.[4]

Caption: Metabolic activation of Proguanil to Cycloguanil and its mechanism of action.

Experimental Protocols

The use of this compound as an internal standard is crucial for the accurate quantification of Proguanil and its metabolites in biological matrices. Below are generalized experimental protocols for sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices like plasma, blood, and urine.[5]

Caption: General workflow for solid-phase extraction of Proguanil.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of Proguanil and its metabolites.[5]

Table 3: Typical HPLC Parameters for Proguanil Analysis

| Parameter | Description |

| Column | Reversed-phase C18 or cyanopropyl stationary phases.[5] |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M, pH 2.6).[5] |

| Flow Rate | Typically 1.0 mL/min.[5] |

| Detection | UV detection at a specific wavelength (e.g., 259 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.[2] |

| Internal Standard | This compound |

Synthesis of Proguanil

Caption: Simplified synthetic pathway for Proguanil.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is essential to consult the detailed documentation provided by the supplier and relevant scientific literature.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of impurities of proguanil hydrochloride, an antimalarial drug | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chromatographic Separation of Proguanil and Cycloguanil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil, a biguanide derivative, is a prophylactic antimalarial drug that undergoes in vivo metabolism to its active form, cycloguanil.[1][2] Cycloguanil exerts its antimalarial effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in plasmodia, which is crucial for DNA synthesis and cell multiplication.[1][3] The therapeutic efficacy of proguanil is therefore dependent on its conversion to cycloguanil. Consequently, the simultaneous determination of both proguanil and cycloguanil in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for the sensitive and specific quantification of these compounds.[6] This document provides detailed application notes and protocols for the chromatographic separation of proguanil and cycloguanil.

Chromatographic Methods Overview

Several reversed-phase HPLC and LC-MS/MS methods have been developed and validated for the simultaneous analysis of proguanil and cycloguanil in various biological matrices, primarily plasma and whole blood. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Common stationary phases include C18, phenyl, and cyanopropyl columns.[4][5][7][8] Detection is typically achieved using UV spectrophotometry or, for higher sensitivity and specificity, tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated chromatographic methods for the determination of proguanil and cycloguanil.

Table 1: HPLC Methods - Quantitative Data

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Plasma | Dried Blood Spots | Plasma |

| Linearity Range (Proguanil) | 0.5 - 2 µg/mL[4] | 300 - 2500 ng/mL[9] | Not Specified |

| Linearity Range (Cycloguanil) | 0.5 - 2 µg/mL[4] | 300 - 2500 ng/mL[9] | Not Specified |

| Lower Limit of Quantification (LLOQ) - Proguanil | Not Specified | ~100 ng/mL[9] | 20 nmol/L[8] |

| Lower Limit of Quantification (LLOQ) - Cycloguanil | Not Specified | ~100 ng/mL[9] | 20 nmol/L[8] |

| Within- and Between-Batch Precision (%CV) | Not Specified | < 10.3%[9] | Not Specified |

| Recovery (Proguanil) | Not Specified | Not Specified | 82% - 104%[8] |

| Recovery (Cycloguanil) | Not Specified | Not Specified | 82% - 104%[8] |

Table 2: LC-MS/MS Methods - Quantitative Data

| Parameter | Method 1 | Method 2 |

| Matrix | Human Plasma | Serum |

| Linearity Range (Proguanil) | 1.5 - 150.0 ng/mL[5] | Not Specified |

| Linearity Range (Cycloguanil) | 0.5 - 50.0 ng/mL[5] | Not Specified |

| Lower Limit of Quantification (LLOQ) - Proguanil | 1.5 ng/mL[5] | 1 ng/mL[10] |

| Lower Limit of Quantification (LLOQ) - Cycloguanil | 0.5 ng/mL[5] | 0.2 ng/mL[10] |

| Inter-run Precision (%CV) - Proguanil | < 2.54%[5] | Not Specified |

| Intra-run Precision (%CV) - Proguanil | < 9.19%[5] | Not Specified |

| Inter-run Precision (%CV) - Cycloguanil | < 1.99%[5] | Not Specified |

| Intra-run Precision (%CV) - Cycloguanil | < 10.69%[5] | Not Specified |

| Overall Recovery (Proguanil) | 102.52%[5] | Not Specified |

| Overall Recovery (Cycloguanil) | 106.72%[5] | Not Specified |

Experimental Protocols

Protocol 1: HPLC-UV Method for Proguanil and Cycloguanil in Plasma

This protocol is based on a rapid and sensitive HPLC method for the analysis of proguanil and cycloguanil in plasma, suitable for pharmacokinetic studies.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma sample in an extraction tube, add 20 µL of the internal standard.

-

Vortex the sample to ensure thorough mixing.

-

Alkalinize the sample by adding 2 M NaOH.

-

Extract the analytes by adding a suitable organic solvent (e.g., ether) and vortexing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in methanol.

-

Vortex the reconstituted sample before injection.

2. Chromatographic Conditions

-

Column: Eclipse – XDB (C-18), 5µm, 200mm × 4.6mm I.D.[4]

-

Mobile Phase: Methanol: Acetonitrile: 0.5% Ammonium Acetate (40:5:55) containing 75 mM/L perchloric acid.[4] The pH of the mobile phase is 2.9.[4]

-

Flow Rate: 1.2 mL/min.[4]

-

Temperature: Ambient.[4]

-

Injection Volume: 50 µL.[4]

-

Detection: UV at 254 nm.[4]

Protocol 2: LC-MS/MS Method for Proguanil and Cycloguanil in Human Plasma

This protocol describes a rapid and sensitive LC-MS/MS method for the simultaneous determination of proguanil and cycloguanil in human plasma.[5]

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18 Bond Elut) according to the manufacturer's instructions.[9]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes (proguanil and cycloguanil) with a suitable elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase or a suitable reconstitution solution.

2. Chromatographic Conditions

-

Column: HyPURITY Advance C18 (50 mm x 4.0 mm, 5 lm).[5]

-

Mobile Phase: Isocratic elution with a mixture of organic solvent and an aqueous buffer (e.g., acetonitrile and ammonium acetate solution in a 90:10 ratio).[5]

-

Flow Rate: 0.6 mL/min.[5]

-

Total Run Time: 2.50 min.[5]

3. Mass Spectrometric Conditions

-

Instrument: API-4000 system with an electrospray ionization (ESI) source.[5]

-

Ionization Mode: Positive ion mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM).[5]

-

Internal Standard: Riluzole.[5]

Visualizations

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of proguanil and cycloguanil.

Logical Relationship of Proguanil Metabolism and Analysis

Caption: Proguanil metabolism and subsequent analytical quantification.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of monodesethylchloroquine, chloroquine, cycloguanil and proguanil on dried blood spots by reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Proguanil-d4 by LC-MS/MS

Application Notes and Protocols for the Use of Proguanil-d4 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil, a prodrug, is a widely used antimalarial agent that is metabolized in the body to its active form, cycloguanil. To ensure the therapeutic equivalence of generic formulations of proguanil-containing drugs to a reference product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the reference drug. A critical component of conducting accurate and reliable BE studies is the bioanalytical method used to quantify the drug and its metabolites in biological matrices. The use of a stable isotope-labeled (SIL) internal standard, such as Proguanil-d4, is highly recommended in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The co-eluting SIL internal standard helps to normalize variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioequivalence assessment of proguanil-containing drug products.

Data Presentation: Pharmacokinetic Parameters from a Bioequivalence Study

The following tables summarize the key pharmacokinetic (PK) parameters for proguanil and its active metabolite, cycloguanil, from a randomized, open-label, two-period, two-sequence, crossover bioequivalence study in healthy adult volunteers under fed conditions. The study compared a test formulation of an atovaquone/proguanil combination product against a reference-listed drug.[1][2]

Table 1: Pharmacokinetic Parameters of Proguanil

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 170.3 ± 45.2 | 206.8 ± 58.7 | 82.4% (75.8% - 89.5%) |

| AUC0-t (ng·h/mL) | 2890 ± 780 | 3020 ± 810 | 95.6% (92.1% - 99.2%) |

| AUC0-inf (ng·h/mL) | 3010 ± 820 | 3150 ± 850 | 95.5% (92.0% - 99.1%) |

| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (3.0 - 5.0) | - |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. Data are presented as arithmetic mean ± standard deviation, except for Tmax which is presented as median (range).

Table 2: Pharmacokinetic Parameters of Cycloguanil

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 55.8 ± 15.1 | 55.4 ± 14.9 | 100.8% (95.0% - 107.0%) |

| AUC0-t (ng·h/mL) | 980 ± 290 | 950 ± 280 | 102.9% (98.4% - 107.7%) |

| AUC0-inf (ng·h/mL) | 1050 ± 310 | 1020 ± 300 | 103.0% (98.5% - 107.7%) |

| Tmax (h) | 5.0 (3.0 - 8.0) | 5.0 (4.0 - 6.0) | - |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. Data are presented as arithmetic mean ± standard deviation, except for Tmax which is presented as median (range).

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for a proguanil-containing product would follow a standard crossover design.

Study Design:

Caption: Bioequivalence Study Workflow.

Methodology:

-

Subject Recruitment: A sufficient number of healthy adult male and female volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

-

Study Design: The study follows a randomized, open-label, two-treatment, two-period, crossover design with a washout period of at least 21 days between the two periods.

-

Dosing: In each period, subjects receive a single oral dose of either the test or the reference proguanil-containing product after an overnight fast, typically with a standardized high-fat meal to maximize absorption.

-

Blood Sampling: Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma Processing and Storage: Blood samples are centrifuged to separate plasma, which is then transferred to labeled polypropylene tubes and stored at -70°C or lower until analysis.

-

Bioanalysis: Plasma samples are analyzed for proguanil and cycloguanil concentrations using a validated LC-MS/MS method with this compound as the internal standard.

-

Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf) are calculated for both the parent drug and its active metabolite. Statistical analysis is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products for the primary pharmacokinetic parameters. Bioequivalence is concluded if the 90% CIs fall within the range of 80.00% to 125.00%.

Bioanalytical Method Protocol: LC-MS/MS Analysis of Proguanil and Cycloguanil in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of proguanil and its active metabolite, cycloguanil, in human plasma using this compound as an internal standard.

Materials and Reagents:

-

Proguanil hydrochloride reference standard

-

Cycloguanil hydrochloride reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (drug-free)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of proguanil, cycloguanil, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the proguanil and cycloguanil stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation):

Caption: Sample Preparation Workflow.

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over a short run time.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Proguanil, Cycloguanil, and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Proguanil | 254.1 | 170.1 |

| Cycloguanil | 252.1 | 195.1 |

| This compound | 258.1 | 174.1 |

Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess:

-

Selectivity and Specificity: No significant interference at the retention times of the analytes and internal standard.

-

Linearity: A linear range covering the expected plasma concentrations (e.g., 1-500 ng/mL for proguanil and 0.5-100 ng/mL for cycloguanil).

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).

-

Recovery: Consistent and reproducible extraction recovery for the analytes and internal standard.

-

Matrix Effect: Absence of significant ion suppression or enhancement from the biological matrix.

-

Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Proguanil Metabolism and Bioanalytical Considerations

The primary metabolic pathway of proguanil involves its conversion to the active metabolite, cycloguanil, primarily through the action of the cytochrome P450 enzyme CYP2C19. This metabolic step is crucial for the drug's antimalarial activity.

Caption: Proguanil Metabolic Pathway.

In bioequivalence studies, it is essential to quantify both proguanil and its active metabolite, cycloguanil, to fully characterize the pharmacokinetic profile of the drug product. The use of this compound as an internal standard is advantageous as it closely mimics the chromatographic behavior and ionization characteristics of the unlabeled proguanil, thereby providing reliable quantification. It is important to ensure that the deuterated internal standard is of high isotopic purity and does not contain any unlabeled proguanil that could interfere with the measurement of the analyte. For the quantification of cycloguanil, a separate stable isotope-labeled internal standard for cycloguanil (e.g., Cycloguanil-d4) would be ideal, but if not available, a structurally similar compound can be used, provided the method is thoroughly validated.

Conclusion

The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods is a robust and reliable approach for the quantification of proguanil in human plasma for bioequivalence studies. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the generic drug development of proguanil-containing products. Adherence to these methodologies and rigorous validation will ensure the generation of high-quality data to support regulatory submissions and confirm the therapeutic equivalence of generic formulations.

References

- 1. A randomized, open-label two-period crossover pilot study to evaluate the relative bioavailability in the fed state of atovaquone-proguanil (Atoguanil™) versus atovaquone-proguanil hydrochloride (Malarone®) in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, open-label two-period crossover pilot study to evaluate the relative bioavailability in the fed state of atovaquone-proguanil (Atoguanil™) versus atovaquone-proguanil hydrochloride (Malarone®) in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedure for Proguanil-d4 Stock Solution

Application Note:

Proguanil-d4 is the deuterium-labeled analog of Proguanil, an antimalarial agent.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for bioanalytical and pharmacokinetic (PK) studies involving the quantification of Proguanil using mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass shift from the unlabeled parent drug, allowing for precise differentiation and accurate quantification while maintaining nearly identical chemical and chromatographic properties.

This document provides a detailed standard operating procedure (SOP) for the preparation, handling, and storage of this compound stock solutions to ensure accuracy, consistency, and stability for research applications.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for this compound and its non-deuterated form, Proguanil. Researchers should always refer to the batch-specific Certificate of Analysis (CofA) for the most accurate information.

| Parameter | Solvent / Condition | Value | Notes |

| Molecular Weight | This compound (Free Base) | ~257.76 g/mol | Varies slightly between manufacturers.[3][4] |

| This compound (HCl Salt) | ~294.22 g/mol | Always confirm the salt form from the supplier.[1] | |

| Solubility | DMSO | ≥10 mM | Some sources for the parent compound report much higher solubility (e.g., ≥130 mg/mL).[4][5] |

| Ethanol | ~1 mg/mL | Data for the non-deuterated parent compound, Proguanil.[6] | |

| Dimethylformamide (DMF) | ~2 mg/mL | Data for the non-deuterated parent compound, Proguanil.[6] | |

| Aqueous Buffer (e.g., PBS) | Sparingly soluble | For aqueous solutions, first dissolve in DMSO then dilute. A 1:10 DMSO:PBS solution yields ~0.09 mg/mL.[6] | |

| Storage (Solid Powder) | -20°C | ≥ 3 years | Recommended for long-term stability.[3] |

| 4°C | ~2 years | Suitable for shorter-term storage.[3] | |

| Storage (In Solvent) | -80°C | ≥ 6 months | Recommended for long-term storage of stock solutions to minimize degradation.[3] |

| -20°C | ~1 month | Suitable for short-term storage of working aliquots.[3] |

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM this compound stock solution in DMSO. Calculations should be adjusted based on the desired concentration and the specific molecular weight of the this compound batch.

1. Materials and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Chemical fume hood

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

-

Calibrated micropipettes and sterile tips

-

Amber glass vials or clear vials wrapped in aluminum foil

-

Vortex mixer

-

Sonicator bath (optional)

-

Cryogenic storage vials for aliquots

2. Pre-Preparation and Safety

-

Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) and the Certificate of Analysis (CofA) for the specific lot of this compound. Note the exact molecular weight and any specific handling instructions.

-

Safety Precautions: this compound should be handled as a potentially hazardous chemical.[6] Perform all weighing and solvent addition steps inside a certified chemical fume hood.[7]

-

Prepare Workspace: Ensure the analytical balance is level and clean. Label all vials clearly before use.

3. Stock Solution Preparation (Example: 1 mL of 10 mM Stock)

-

Calculation:

-

Use the molecular weight from the CofA. For this example, we will use this compound HCl (MW = 294.22 g/mol ).

-

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 294.22 g/mol x 1000 mg/g = 2.94 mg

-

-

Weighing:

-

Place a clean, labeled amber vial on the analytical balance and tare the weight.

-

Carefully weigh out approximately 2.94 mg of this compound powder directly into the vial. Record the exact mass.

-

-

Recalculate Solvent Volume:

-

Adjust the required solvent volume based on the actual mass weighed.

-

Volume (mL) = (Actual Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) x 1000

-

Example: If the actual mass is 3.05 mg, the required DMSO volume is: (3.05 mg / 294.22 g/mol ) / 0.010 mol/L * 1000 = 1.037 mL (or 1037 µL)

-

-

Dissolution:

-

Inside the fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles.[7]

-

If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[7] Allow the solution to return to room temperature before proceeding.

-

4. Aliquoting and Storage

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in labeled cryogenic vials.[7]

-

Labeling: Clearly label each aliquot with the compound name ("this compound"), final concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage:

Visualization of Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound (this compound) | Antifolate | 1189805-15-9 | Invivochem [invivochem.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. emulatebio.com [emulatebio.com]

Troubleshooting & Optimization

Technical Support Center: Proguanil-d4 & LC-MS Matrix Effects

This guide provides troubleshooting strategies and answers to frequently asked questions regarding matrix effects encountered during the analysis of Proguanil using its deuterated internal standard, Proguanil-d4, in liquid chromatography-mass spectrometry (LC-MS).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern in LC-MS bioanalysis?

A: A matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2][3] These interfering components, which can include salts, proteins, and phospholipids, can either suppress or enhance the analyte's signal in the mass spectrometer's ion source.[2][4][5] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantitative results.[1][4][6]

Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for matrix effects?

A: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7][8] The use of an analyte-to-IS ratio is intended to correct for these effects.[9] However, this correction is not always perfect. A phenomenon known as "differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[10][11] This can be caused by slight chromatographic separation between the two, often due to the deuterium isotope effect altering the molecule's properties, which places them in regions of varying ion suppression.[8][11] Therefore, one cannot assume a deuterated standard will always compensate for matrix effects.[10]

Q3: What are the most common sources of matrix effects when analyzing plasma or serum samples?

A: In biological matrices like plasma and serum, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[6][12][13][14] These endogenous compounds are present at high concentrations and can co-elute with target analytes.[13] Other sources include salts, proteins, carbohydrates, and metabolites that are not sufficiently removed during sample preparation.[1][4]

Q4: How can I quantitatively assess the matrix effect in my assay?

A: The most widely accepted method for the quantitative assessment of matrix effects is the post-extraction spike method .[1][7][15] This technique compares the peak response of an analyte spiked into the extract of a blank matrix sample with the response of the analyte in a neat (clean) solvent at the same concentration.[15][16] The ratio of these responses provides a quantitative measure of ion suppression or enhancement.

Q5: What is a "Matrix Factor (MF)" and how is it interpreted?

A: The Matrix Factor (MF) is the value calculated from the post-extraction spike experiment. It is a direct measure of the severity of the matrix effect.[1] The IS-Normalized MF is used to determine if the internal standard adequately compensates for the matrix effect.

Part 2: Troubleshooting Guide

This section addresses common problems encountered with this compound and provides a logical workflow for diagnosing and resolving the issues.

Problem: Poor Accuracy, Precision, or Reproducibility in QC Samples Despite Using this compound.

This is a classic symptom of uncorrected or differential matrix effects. The following workflow can help identify and solve the root cause.

Caption: Troubleshooting workflow for differential matrix effects.

Part 3: Data Presentation & Mitigation Strategies

Effective sample preparation is the most powerful tool to combat matrix effects.[9][14] The choice of technique significantly impacts the cleanliness of the final extract.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

| Technique | Principle | Pros | Cons | Efficacy for Phospholipid Removal |

| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive.[12] | Non-selective; does not effectively remove phospholipids or salts.[12][13] | Low |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity and pH.[14] | Can provide cleaner extracts than PPT. | More labor-intensive; solvent selection is critical.[14] | Moderate |

| Solid-Phase Extraction (SPE) | Analyte isolation from the matrix using a solid sorbent based on specific chemical interactions.[9] | Highly selective; can yield very clean extracts. | Requires method development; can be more costly and time-consuming. | High |

| HybridSPE®-Phospholipid | Combines protein precipitation with specific removal of phospholipids using zirconia-coated particles.[12] | Simple workflow; highly effective and targeted removal of phospholipids and proteins.[6][15] | Higher cost per sample than PPT. | Very High |